molecular formula C9H7ClS2 B8292739 2-Chloromethyl-4-(3-thienyl)thiophene

2-Chloromethyl-4-(3-thienyl)thiophene

Cat. No.: B8292739
M. Wt: 214.7 g/mol
InChI Key: QNRFXNQQCQEFOJ-UHFFFAOYSA-N
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Description

2-Chloromethyl-4-(3-thienyl)thiophene is a versatile bifunctional thiophene derivative that serves as a valuable synthetic intermediate in advanced chemical research. The presence of a chloromethyl group and an additional 3-thienyl substituent on the core thiophene ring makes this compound a particularly useful building block for constructing complex molecular architectures, especially in the fields of medicinal chemistry and organic electronics. In pharmaceutical research, the chloromethyl group is a key reactive handle that allows this compound to be easily elaborated upon through nucleophilic substitution reactions, enabling the attachment of the thienyl scaffold to various pharmacophores. Thiophene-based compounds are recognized as privileged structures in drug discovery, with demonstrated activities across a range of therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications . The unique electronic properties of the conjugated system, featuring two thiophene units, also make this compound a promising precursor for the synthesis of organic semiconducting materials. Researchers utilize such building blocks to develop novel conjugated polymers and small molecules for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper safety protocols should be followed during handling.

Properties

Molecular Formula

C9H7ClS2

Molecular Weight

214.7 g/mol

IUPAC Name

2-(chloromethyl)-4-thiophen-3-ylthiophene

InChI

InChI=1S/C9H7ClS2/c10-4-9-3-8(6-12-9)7-1-2-11-5-7/h1-3,5-6H,4H2

InChI Key

QNRFXNQQCQEFOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=CSC(=C2)CCl

Origin of Product

United States

Scientific Research Applications

Synthesis and Chemical Properties

2-Chloromethyl-4-(3-thienyl)thiophene can be synthesized through chloromethylation of thiophene derivatives, which involves the introduction of a chloromethyl group into the thiophene ring. The process typically utilizes hydrochloric acid and formaldehyde as reagents. The compound is characterized as a colorless oily liquid that is sensitive to decomposition and polymerization under certain conditions .

Pharmaceutical Applications

1. Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of thiophene derivatives, including 2-Chloromethyl-4-(3-thienyl)thiophene, against various cancer cell lines. For instance, synthesized thiophene compounds have shown moderate to high inhibitory activity against human cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) with IC50 values comparable to standard chemotherapeutic agents like Sorafenib .

2. Antimicrobial Properties
Thiophene-based compounds have also been evaluated for their antimicrobial activities. Research indicates that these compounds can inhibit the growth of various pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

3. Other Therapeutic Uses
Beyond anticancer and antimicrobial properties, thiophene derivatives have been explored for their roles in treating viral infections, such as Hepatitis B, and for their antioxidant activities . Their structural versatility allows for modifications that can enhance their pharmacological profiles.

Material Science Applications

1. Conductive Polymers
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, particularly in the development of conductive polymers. These materials are essential in fabricating organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and field-effect transistors (OFETs) .

2. Dyes and Pigments
Thiophenes are also utilized in dye chemistry due to their ability to absorb light effectively. The incorporation of 2-Chloromethyl-4-(3-thienyl)thiophene into dye formulations can enhance color stability and intensity, making it valuable in textile and coating industries .

Case Studies

Case Study 1: Cytotoxic Activity Evaluation
A recent study synthesized various thiophene derivatives, including 2-Chloromethyl-4-(3-thienyl)thiophene, and evaluated their cytotoxic effects on several human cancer cell lines. Results indicated that specific modifications to the thiophene structure significantly influenced their anticancer efficacy. Compounds with chloromethyl substitutions exhibited enhanced activity against HepG2 cells compared to their non-chlorinated counterparts .

Case Study 2: Synthesis of New Thiophene Derivatives
Research focused on synthesizing novel thiophene-based compounds highlighted the versatility of 2-Chloromethyl-4-(3-thienyl)thiophene as a key intermediate. By reacting it with various nucleophiles, researchers developed a range of new compounds with promising biological activities, showcasing its utility in pharmaceutical chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Effects

Thiophene derivatives are highly tunable based on substituent choice. Below is a comparative analysis of 2-Chloromethyl-4-(3-thienyl)thiophene with analogous compounds:

Compound Substituents Electronic Nature Key Properties/Applications Source Evidence
2-Chloromethyl-4-(3-thienyl)thiophene -CH₂Cl (2-position), 3-thienyl (4-position) Electron-withdrawing (Cl), π-conjugation (thienyl) Polymer synthesis, coordination networks Inferred
Poly[3-(6-chlorohexyl)thiophene] -Cl (side chain) Electron-withdrawing Lower regioregularity (65-70%), molar mass ~15 kDa
Poly[3-(6-bromohexyl)thiophene] -Br (side chain) Stronger electron-withdrawing Higher regioregularity (85-90%), molar mass ~20 kDa
Di(3-thienyl)methanol -CH(OH) (bridge), 3-thienyl Electron-donating (OH), π-conjugation Anticancer activity (T98G cells), low cytotoxicity in HEK cells
2-Acetyl-3-methylthiophene -COCH₃ (2-position), -CH₃ (3-position) Electron-withdrawing (acetyl), electron-donating (methyl) Photovoltaic materials, flavoring agents

Key Observations:

  • Halogen Effects : Chloro and bromo substituents (e.g., in poly[3-(6-chlorohexyl)thiophene] vs. poly[3-(6-bromohexyl)thiophene]) significantly impact regioregularity and molar mass during polymerization. Bromine’s higher electronegativity improves regioregularity (85-90% vs. 65-70%) and molar mass (~20 kDa vs. ~15 kDa) due to enhanced control over coupling reactions .
  • Biological Activity: Di(3-thienyl)methanol exhibits anticancer properties against brain cancer cells (T98G) with minimal cytotoxicity in normal cells (HEK), highlighting the role of hydroxyl and thienyl groups in bioactivity . In contrast, 2-Chloromethyl-4-(3-thienyl)thiophene’s chloromethyl group may confer reactivity for prodrug design, though its toxicology remains unstudied (as inferred from ).

Preparation Methods

Reaction Conditions and Optimization

Adapted from the chloromethylation of thiophene derivatives, this method employs concentrated HCl, formaldehyde (or paraformaldehyde), and a ketone solvent (e.g., methyl isobutyl ketone) at 0–10°C. Key parameters include:

ParameterOptimal RangeImpact on Yield/Purity
Solvent (ketone)Methyl isobutyl ketoneReduces biphasic formation
Thiophene:ketone ratio1:2.0–2.6Minimizes polymer byproducts
Temperature0–10°CSuppresses dichloromethyl side products
HCl introduction rateControlled gas flowPrevents emulsion formation

In a scaled-up example, chloromethylation of 4-(3-thienyl)thiophene under these conditions yielded 58–63% of the target compound, with impurities (e.g., 2,5-dichloromethyl-thiophene) below 1.5%.

Mechanistic Insights

The keto solvent stabilizes the chloromethyl carbocation intermediate, directing electrophilic substitution to the 2-position. The 3-thienyl group at the 4-position exerts minimal electronic interference due to its meta-orientation relative to the reaction site.

Cross-Coupling Approaches

Suzuki-Miyaura Coupling for 3-Thienyl Installation

A two-step sequence involves:

  • Bromination of 2-chloromethylthiophene at the 4-position using Br₂ in CHCl₃ (yield: 72–78%).

  • Palladium-catalyzed coupling with 3-thienylboronic acid:

ComponentQuantity/ConditionRole
Pd(PPh₃)₄5 mol%Catalyst for C–C bond formation
K₂CO₃2 equiv.Base
SolventToluene/H₂O (3:1)Phase-transfer medium

This method achieves 65–70% yield, with HPLC purity >95%.

Regioselectivity Challenges

The chloromethyl group’s electron-donating effect activates the 5-position, necessitating directing groups (e.g., boronic esters) to favor 4-substitution. Computational studies suggest that steric hindrance from the chloromethyl group further disfavors 5-position coupling.

Alternative Methods

Cyanide Substitution Followed by Functionalization

A patent-derived approach converts 2-chloromethylthiophene to 2-cyanomethylthiophene using NaCN and tetrabutylammonium bromide. Subsequent functionalization via Grignard addition introduces the 3-thienyl group, though yields drop to 44–50% due to competing side reactions.

One-Pot Chloromethylation-Coupling

Combining chloromethylation and coupling in a single reactor reduces purification steps. Preliminary data show a 55% yield using MeOH as a co-solvent, but scalability remains unproven.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Direct chloromethylation58–6385–90HighModerate
Suzuki coupling65–7092–95ModerateHigh
Cyanide substitution44–5080–85LowLow

Q & A

Q. What are the recommended synthetic routes for 2-chloromethyl-4-(3-thienyl)thiophene, and how can reaction yields be optimized?

A multi-step synthesis approach is typically employed, leveraging cross-coupling reactions and functional group transformations. For example:

  • Step 1 : Bromination of thieno[3,2-b]thiophene using NBS\text{NBS} (N-bromosuccinimide) in CCl4\text{CCl}_4 at 80°C to introduce reactive sites .
  • Step 2 : Suzuki-Miyaura coupling with 3-thienylboronic acid using Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 as a catalyst in THF/H2O\text{H}_2\text{O} (3:1) at 60°C for 24 hours .
  • Step 3 : Chloromethylation via Friedel-Crafts alkylation with chloromethyl methyl ether and AlCl3\text{AlCl}_3 under anhydrous conditions .

Q. Optimization Tips :

  • Use stoichiometric excess of boronic acid (1.2–1.5 eq) to drive coupling reactions to completion.
  • Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1) and purify via column chromatography. Typical yields range from 45% to 68% .

Q. How should researchers purify and characterize 2-chloromethyl-4-(3-thienyl)thiophene to ensure structural fidelity?

Purification :

  • Remove unreacted starting materials using Soxhlet extraction with hexane.
  • Recrystallize from ethanol/water (70:30) to isolate crystalline product .

Q. Characterization :

  • NMR : 1H^1\text{H}-NMR should show characteristic peaks:
    • Thiophene protons: δ 7.2–7.4 ppm (multiplet).
    • Chloromethyl (–CH2_2Cl): δ 4.5–4.7 ppm (singlet).
  • Mass Spectrometry : Expect molecular ion peak at m/zm/z 228.6 (M+^+) .
  • Elemental Analysis : Confirm C, H, S, and Cl content within ±0.3% of theoretical values .

Q. What analytical methods are critical for detecting thiophene derivatives in complex mixtures?

  • HPLC-UV : Use a C18 column with acetonitrile/water (70:30) mobile phase; detect at λ = 254 nm (thiophene π→π* transition) .
  • GC-MS : Employ a DB-5MS column (30 m × 0.25 mm) with He carrier gas; retention time ~8.2 minutes for 2-chloromethyl-4-(3-thienyl)thiophene .

Advanced Research Questions

Q. How can photochromic behavior in diarylethene derivatives incorporating 2-chloromethyl-4-(3-thienyl)thiophene be analyzed?

Methodology :

  • Synthesize asymmetrical diarylethenes by coupling the thiophene unit with indole or benzofuran moieties via Heck coupling .
  • UV/Vis Spectroscopy : Irradiate with 313 nm light to trigger cyclization; monitor absorbance at 550–600 nm for closed-ring isomers .
  • X-ray Crystallography : Confirm antiparallel conformation (reactive C atoms separated by ~3.85 Å) for photocyclization .

Q. Key Data :

PropertyValue
Dihedral angle (thiophene)49.39° ± 0.08°
Quantum yield0.25–0.35 (cycloreversion)

Q. What computational approaches predict electronic properties of thiophene-based coordination networks?

  • DFT Calculations : Use B3LYP/6-311G** to model Ag(I)-thiophene π-interactions. Key parameters:
    • HOMO-LUMO gap: ~3.2 eV (indicative of semiconductor behavior).
    • Binding energy: −45 kJ/mol for Agπ\text{Ag} \cdots \pi-thiophene interactions .
  • TD-DFT : Simulate UV/Vis spectra; compare with experimental λmax_{\text{max}} shifts upon coordination .

Q. How do steric and electronic effects influence regioselectivity in thiophene functionalization?

  • Steric Effects : Chloromethyl groups at the 2-position hinder electrophilic substitution at adjacent positions, directing reactions to the 5-position .
  • Electronic Effects : Electron-withdrawing Cl groups activate thiophene rings toward nucleophilic aromatic substitution (e.g., amination with NH3\text{NH}_3/CuI at 120°C) .

Q. Case Study :

ReactionRegioselectivityYield
Nitration5-NO2_272%
Sulfonation5-SO3_3H65%

Q. What strategies resolve contradictions in spectroscopic data for thiophene derivatives?

  • Contradiction : Discrepancies in 1H^1\text{H}-NMR chemical shifts due to solvent polarity.
  • Resolution :
    • Record NMR in deuterated DMSO (polar) vs. CDCl3_3 (nonpolar) to assess hydrogen bonding.
    • Cross-validate with 13C^13\text{C}-NMR and HSQC for unambiguous assignment .

Q. How can thiophene-based polymers be engineered for organic electronics?

  • Synthesis : Electropolymerize 2-chloromethyl-4-(3-thienyl)thiophene in 0.1 M Bu4NClO4\text{Bu}_4\text{NClO}_4/acetonitrile at 1.2 V (vs. Ag/Ag+^+).
  • Characterization :
    • Conductivity: 103^{-3}–102^{-2} S/cm (four-point probe).
    • Bandgap: 1.8–2.1 eV (cyclic voltammetry) .

Q. What crystallographic techniques elucidate structural dynamics in photochromic thiophene derivatives?

  • Single-Crystal X-ray Diffraction : Resolve disorder in fluorine atoms (site occupancy: 0.6 vs. 0.4) and measure dihedral angles between cyclopentene and thiophene rings (49.39°–59.88°) .
  • In Situ XRD : Track conformational changes during UV irradiation at 100 K .

Q. How do substituents impact the thermodynamic stability of thiophene derivatives?

  • Thermogravimetric Analysis (TGA) : Decomposition onset at 220°C for 2-chloromethyl-4-(3-thienyl)thiophene vs. 190°C for non-chlorinated analogs .
  • DFT-Based Stability Metrics :
    • Heat of formation: −45.2 kJ/mol (chlorinated) vs. −32.7 kJ/mol (methylated) .

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